
4-Chloro-4-methylheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4-methylheptane is an organic compound with the molecular formula C8H17Cl. It belongs to the class of alkanes, which are saturated hydrocarbons. This compound is characterized by a heptane backbone with a chlorine atom and a methyl group attached to the fourth carbon atom. The presence of the chlorine atom makes it a halogenated alkane, which can exhibit unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-4-methylheptane can be synthesized through various methods. One common approach involves the chlorination of 4-methylheptane. This reaction typically requires the use of chlorine gas (Cl2) and ultraviolet light or heat to initiate the free radical chlorination process. The reaction can be represented as follows:
C8H18+Cl2→C8H17Cl+HCl
In this reaction, 4-methylheptane reacts with chlorine gas to form this compound and hydrogen chloride as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, catalysts may be employed to enhance the efficiency of the chlorination process.
化学反应分析
Types of Reactions
4-Chloro-4-methylheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can yield 4-methylheptanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes. For instance, reacting with potassium tert-butoxide (KOtBu) can produce 4-methylheptene.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as a solvent, and reflux conditions.
Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as a solvent, and elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
4-Methylheptanol: Formed through nucleophilic substitution with NaOH.
4-Methylheptene: Formed through elimination with KOtBu.
Oxidation Products: Various carboxylic acids, ketones, or aldehydes, depending on the oxidation conditions.
科学研究应用
4-Chloro-4-methylheptane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used as a starting material for the synthesis of potential drug candidates.
Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or surfactants.
Environmental Studies: Research on the environmental impact and degradation pathways of halogenated alkanes often involves compounds like this compound.
作用机制
The mechanism of action of 4-chloro-4-methylheptane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond and resulting in the formation of an alkene.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylheptane: Similar structure but with the chlorine atom on the third carbon.
4-Chloro-2-methylheptane: Similar structure but with the chlorine atom on the second carbon.
4-Bromo-4-methylheptane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-Chloro-4-methylheptane is unique due to the specific positioning of the chlorine atom and the methyl group on the fourth carbon. This specific arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other isomers and halogenated alkanes.
属性
CAS 编号 |
61764-94-1 |
|---|---|
分子式 |
C8H17Cl |
分子量 |
148.67 g/mol |
IUPAC 名称 |
4-chloro-4-methylheptane |
InChI |
InChI=1S/C8H17Cl/c1-4-6-8(3,9)7-5-2/h4-7H2,1-3H3 |
InChI 键 |
WKOJWXPNSRJQQN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(CCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

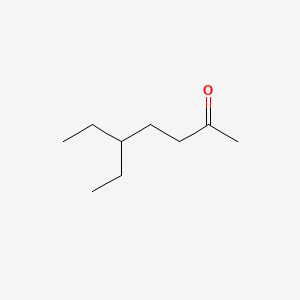

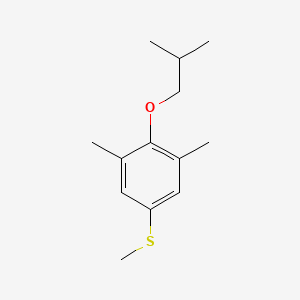
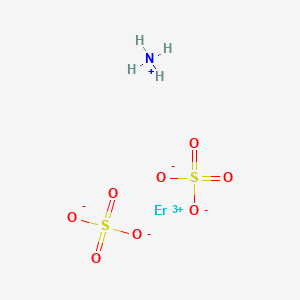
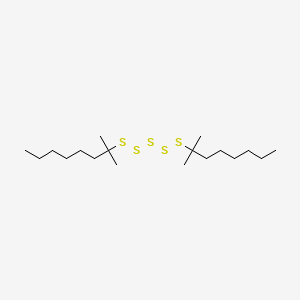

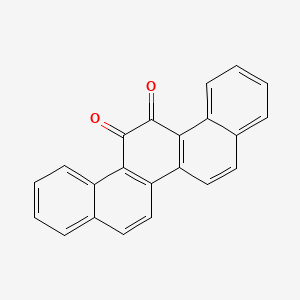


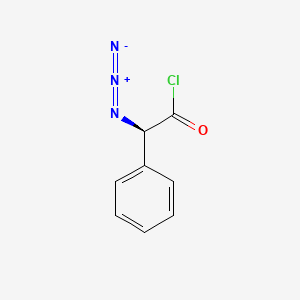
![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)

